1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3NO3. This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with a propan-2-one moiety. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the nitration of 1-(3-(trifluoromethyl)phenyl)propan-2-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 1-(4-Amino-3-(trifluoromethyl)phenyl)propan-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(4-Nitro-3-(trifluoromethyl)phenyl)propanoic acid.
Scientific Research Applications
1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
1-(4-Nitro-3-(trifluoromethyl)phenyl)ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.
1-(4-Nitro-3-(trifluoromethyl)phenyl)butan-2-one: Similar structure but with a butan-2-one moiety.
1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-1-one: Similar structure but with a propan-1-one moiety.
Uniqueness: 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one is unique due to the specific combination of the nitro and trifluoromethyl groups attached to the phenyl ring, along with the propan-2-one moiety. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H8F3NO3 |
---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
1-[4-nitro-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3NO3/c1-6(15)4-7-2-3-9(14(16)17)8(5-7)10(11,12)13/h2-3,5H,4H2,1H3 |
InChI Key |
ZSAWKMCMQHJOQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.